![molecular formula C17H20N2O3 B7543541 [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate
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Overview
Description
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that play a role in inflammation and cancer. The compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with many diseases. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be useful in the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
The advantages of using [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate in lab experiments include its potential applications in various fields, such as drug development and disease research. However, the limitations of using this compound include its complex synthesis method and the need for expertise in organic chemistry.
Future Directions
There are several future directions for the research of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action to better understand its biochemical and physiological effects. Additionally, the compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method is complex, but it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
The synthesis of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate involves the reaction of cyclopropylamine with ethyl 4-(1H-indol-3-yl)butanoate in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to obtain the final compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
Scientific Research Applications
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(19-13-8-9-13)11-22-17(21)7-3-4-12-10-18-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,18H,3-4,7-9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQGLFBBHAQPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC(=O)CCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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